molecular formula C23H29N5O2S2 B12156449 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156449
M. Wt: 471.6 g/mol
InChI Key: MOOCJONDJISUOY-SDXDJHTJSA-N
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Description

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a piperazine ring, and a thiazolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the thiazolidine moiety via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability, mechanical strength, and chemical resistance. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)ethan-1-amine
  • 4-(4-methylpiperazin-1-yl)benzenamine
  • N-methyl-2-(4-methylpiperazin-1-yl)ethanamine

Uniqueness

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features, including the pyrido[1,2-a]pyrimidin-4-one core, piperazine ring, and thiazolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H29N5O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O2S2/c1-4-5-6-9-28-22(30)18(32-23(28)31)15-17-20(26-13-11-25(3)12-14-26)24-19-16(2)8-7-10-27(19)21(17)29/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15-

InChI Key

MOOCJONDJISUOY-SDXDJHTJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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